(3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (b-AP15) is a small molecule inhibitor that targets the ubiquitin-proteasome system (UPS), a crucial cellular pathway responsible for protein degradation. [, , ] The UPS plays a vital role in maintaining cellular homeostasis by regulating protein turnover, cell cycle progression, and signal transduction. [] b-AP15 specifically targets the deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the 26S proteasome. [, ]
b-AP15, chemically known as (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-(prop-2-enoyl)piperidin-4-one, is a small molecule recognized for its role as a potent inhibitor of proteasome deubiquitinases. This compound has garnered attention due to its potential therapeutic applications in various cancer models, particularly in enhancing apoptosis and inhibiting cell proliferation in tumor cells.
b-AP15 is derived from chalcone structures and belongs to a class of compounds that inhibit deubiquitinating enzymes within the proteasome. It specifically targets two cysteine deubiquitinases: Ubiquitin-specific protease 14 and Ubiquitin C-terminal hydrolase L5. These enzymes are crucial for the removal of ubiquitin from misfolded proteins before their degradation by the proteasome, thus playing a vital role in cellular protein homeostasis.
The synthesis of b-AP15 involves several chemical steps that create its unique structure. The compound is synthesized through a multi-step reaction that typically includes:
Technical details such as reaction conditions (temperature, solvent, catalysts) and purification techniques (chromatography) are critical for optimizing yield and purity during synthesis.
The molecular structure of b-AP15 features a piperidine core with two nitrophenyl groups attached via carbon-carbon bonds. The structural formula can be represented as follows:
Key structural data includes:
b-AP15 undergoes several significant chemical reactions that underpin its biological activity:
Technical details regarding these reactions include specific assays used for measuring protein levels (Western blotting), apoptosis (Annexin V staining), and cell viability (MTT assays).
The mechanism of action of b-AP15 primarily revolves around its ability to inhibit deubiquitinating enzymes within the proteasome:
Data supporting these mechanisms include various experimental results demonstrating increased levels of cleaved caspases and PARP in treated cells.
b-AP15 exhibits specific physical and chemical properties that influence its biological activity:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and stability studies under different pH and temperature conditions.
The applications of b-AP15 span several scientific areas:
b-AP15 ([(E)-3-(3,4-Dimethoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one]) is a small-molecule inhibitor that selectively targets deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the 26S proteasome. Specifically, it inhibits ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5), two DUBs responsible for cleaving ubiquitin chains from proteasome-bound substrates prior to their degradation [1] [3]. Inhibition occurs at micromolar concentrations (IC₅₀: 2.1 μM for USP14; 4.8 μM for UCHL5), leading to accumulation of polyubiquitinated proteins and proteotoxic stress [5] [10].
Functional consequences:
Table 1: Biochemical Targets of b-AP15
Target Enzyme | IC₅₀ (μM) | Functional Consequence | Validation Method |
---|---|---|---|
USP14 | 2.1 | Polyubiquitin accumulation | Ubiquitin-AMC assay |
UCHL5 | 4.8 | Proteasome substrate arrest | CRISPR/Cas9 knockout studies |
While b-AP15 primarily targets 19S-associated DUBs, it also indirectly affects 20S core proteasome activity through allosteric mechanisms. Unlike classical 20S inhibitors (e.g., bortezomib), which directly block chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) catalytic sites, b-AP15 inhibits the chymotrypsin-like activity of the 20S proteasome (IC₅₀: 18.1 μM) only when activated by regulators like PA28 or PALAME [3]. Under SDS-mediated activation (mimicking unfolded substrates), no significant inhibition occurs, confirming its dependence on proteasome conformation [3].
Key distinctions:
Table 2: Effects of b-AP15 on Proteasome Activities
Proteasome Component | Activity Modulation | Activation Condition | IC₅₀ (μM) |
---|---|---|---|
19S DUBs (USP14/UCHL5) | Direct inhibition | N/A | 2.1–4.8 |
20S core (Chymotrypsin-like) | Allosteric inhibition | PA28/PALAME | 18.1 |
20S core (Caspase-like) | No inhibition | SDS | >48 |
b-AP15 exerts allosteric effects by binding cysteine residues (Cys203 and Cys257) in the ubiquitin-binding pocket of USP14, inducing conformational changes that inhibit its hydrolase activity [10]. This covalent modification disrupts interactions between the 19S regulatory particle and the 20S core, impairing:
Functional validation comes from CRISPR/Cas9 screens showing that mitochondrial dysfunction genes (e.g., CIAPIN1) modulate b-AP15 sensitivity [10].
b-AP15 derivatives exhibit modified selectivity and potency:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7